

# Unraveling the Selectivity of RET Inhibitor GSK3179106: A Comparative Analysis

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## Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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A detailed examination of the cross-reactivity profile of the selective RET kinase inhibitor, **GSK3179106**, reveals a high degree of specificity with minimal off-target activity. This guide provides a comparative overview of its performance against other RET inhibitors, supported by experimental data and detailed protocols for kinase screening methodologies.

**GSK3179106** is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key driver in certain types of cancers. A critical aspect of the development of such targeted therapies is the comprehensive characterization of their kinase selectivity to anticipate potential off-target effects and ensure a favorable safety profile. Kinase panel screening is an essential tool in this process, providing a broad view of an inhibitor's interactions across the human kinome.

## Quantitative Comparison of Kinase Inhibitor Selectivity

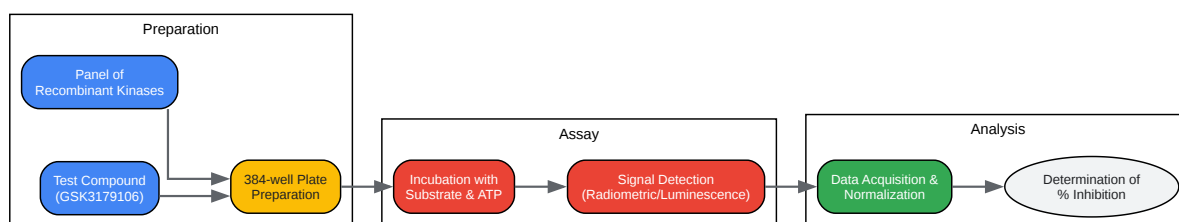
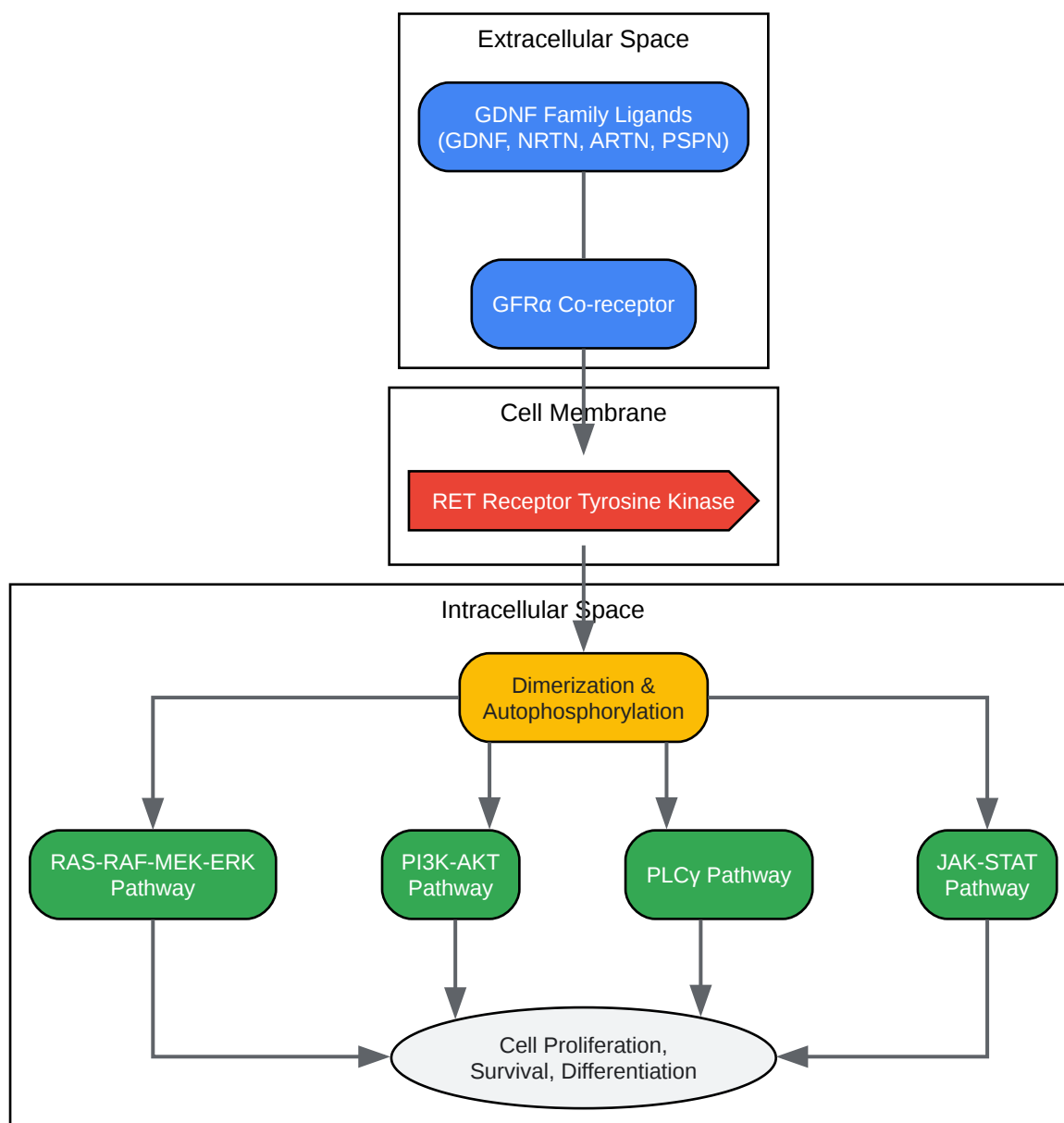
The selectivity of **GSK3179106** has been evaluated against a broad panel of kinases and compared with other RET inhibitors, namely the highly selective pralsetinib and the multi-kinase inhibitor vandetanib. The data underscores the distinct selectivity profiles of these compounds.

Compound	Primary Target(s)	Screening Panel Size	Off-Target Hits (at 1 $\mu$ M)	Key Off-Targets (IC50)
GSK3179106	RET	>300 kinases	26	Data on the specific 26 kinases is not publicly available.
Pralsetinib	RET	371 kinases	~4% of kinases tested	DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, FGFR1-2
Vandetanib	RET, VEGFR2, EGFR	Not specified	Broad	VEGFR2 (40 nM), VEGFR3 (110 nM), EGFR (500 nM), RET (130 nM)

Table 1: Comparative Kinase Selectivity of RET Inhibitors.

## Signaling and Experimental Workflows

To understand the context of **GSK3179106**'s activity, it is important to visualize the RET signaling pathway it inhibits. Furthermore, the workflow for assessing its selectivity is a standardized process crucial for drug development.



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